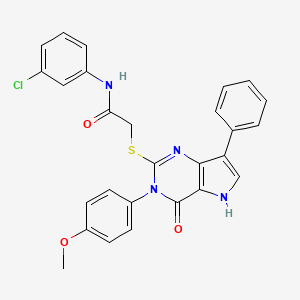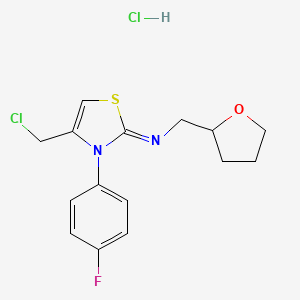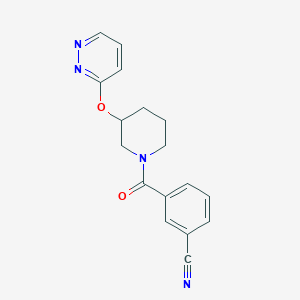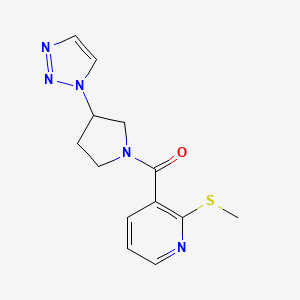![molecular formula C23H22FN5O3 B2496332 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 946379-22-2](/img/structure/B2496332.png)
2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research on compounds with complex structures, including pyrazolopyridazin and acetamide derivatives, often focuses on their potential in pharmaceutical development due to their varied biological activities. These activities can range from inhibitory effects on specific enzymes to potential applications in treating diseases.
Synthesis Analysis
The synthesis of complex organic compounds like "2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide" often involves multi-step synthesis processes. These processes may include the use of structure-based drug design (SBDD) techniques, leveraging the X-ray crystal structure of target enzymes or receptors to optimize the molecular interactions (Kunitomo et al., 2014). This approach aids in enhancing the compound's potency, selectivity, and pharmacokinetic properties.
Molecular Structure Analysis
Molecular structure analysis of such compounds is pivotal, typically employing techniques like X-ray crystallography. This analysis provides insights into the compound's conformation, molecular interactions, and potential binding mechanisms with biological targets. For example, compounds synthesized for high selectivity over phosphodiesterase enzymes have been structurally characterized to optimize their interactions within the binding site, contributing to their efficacy and selectivity (Kunitomo et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation of Novel Pyrazoles
In a study focused on the discovery and synthesis of novel pyrazoles, a series of compounds were synthesized and evaluated for their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. The study utilized a precursor with a fluorophenyl group, similar to the chemical structure , indicating the relevance of such compounds in medicinal chemistry and drug discovery processes. The findings underscore the potential of pyrazole derivatives in the development of new therapeutic agents (Thangarasu et al., 2019).
Anti-Lung Cancer Activity of Novel Fluoro Substituted Compounds
A study on 6-fluorobenzo[b]pyran-4-one derivatives revealed the synthesis of compounds with significant anti-lung cancer activity. This research demonstrates the potential of fluorine-substituted compounds in oncology, providing a basis for further exploration of such chemical structures in cancer treatment. The synthesized compounds were tested against human cancer cell lines, showing promising results at low concentrations compared to a reference drug (Hammam et al., 2005).
Development of Potential Antipsychotic Agents
Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols highlighted the development of novel potential antipsychotic agents. These compounds, designed with a 2-fluorobenzoyl group, exhibited an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This study contributes to the understanding of the role of fluorine-containing compounds in the development of new treatments for psychiatric disorders (Wise et al., 1987).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Receptor Interacting Serine/Threonine Kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .
Mode of Action
The compound acts as a RIPK1 inhibitor . It exhibits good RIPK1 kinase inhibitory activity with an IC50 value of 59.8 nM . Compared to other necroptosis regulatory kinases, it has a higher binding affinity for RIPK1 (RIPK1 Kd = 3.5 nM, RIPK3 Kd = 1700 nM, MLKL Kd > 30,000 nm) .
Biochemical Pathways
The compound effectively blocks necroptosis induced by TNFα in human and mouse cells (EC50 = 1.06–4.58 nM) . It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .
Pharmacokinetics
In liver microsome assay studies, the clearance rate and half-life of the compound are 18.40 mL/min/g and 75.33 min, respectively . The compound exhibits acceptable pharmacokinetic characteristics, with an oral bioavailability of 59.55% .
Result of Action
The compound’s action results in the effective protection of mice from hypothermia and death in TNFα-induced systemic inflammatory response syndrome when pre-treated with the compound .
Propiedades
IUPAC Name |
2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3/c1-14(2)21-19-12-25-29(17-8-4-15(24)5-9-17)22(19)23(31)28(27-21)13-20(30)26-16-6-10-18(32-3)11-7-16/h4-12,14H,13H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMSYONAEROPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2496251.png)

![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2496253.png)
![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)


![2-chloro-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2496261.png)
![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496262.png)
![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2496263.png)
![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2496265.png)



